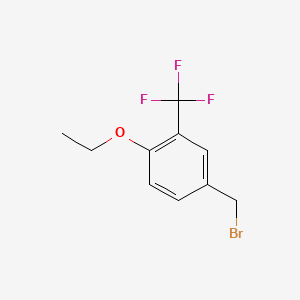

4-Ethoxy-3-(trifluoromethyl)benzyl bromide

Übersicht

Beschreibung

“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is a useful building block in chemical synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Synthesis Analysis

The synthesis of (3-Trifluoromethyl-phenyl)-methanol involves a solution of the compound in dichloromethane, which is cooled below 10° C. Phosphorus tribromide is then added dropwise over 30 minutes. The mixture is stirred overnight and water is added dropwise until no gas is produced .Molecular Structure Analysis

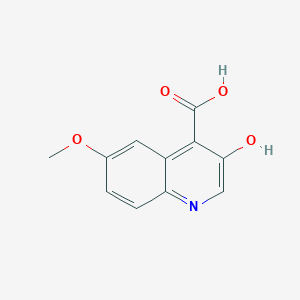

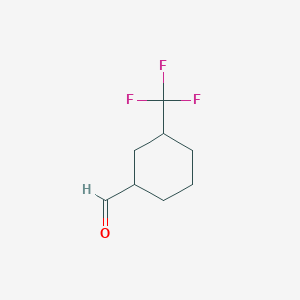

The molecular weight of “4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is 283.09 . Its IUPAC name is 4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene . The InChI code is 1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 .Chemical Reactions Analysis

“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis

“4-Ethoxy-3-(trifluoromethyl)benzyl bromide” is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Antiviral Agents

4-Ethoxy-3-(trifluoromethyl)benzyl bromide: is utilized in medicinal chemistry for the synthesis of benzimidazole derivatives with antiviral activities . These compounds are studied for their potential to inhibit viral replication, particularly in the treatment of hepatitis C. The molecule serves as a building block for creating potent inhibitors of the NS5B polymerase, an enzyme crucial for the replication of the hepatitis C virus.

Material Science: Functional Group Analysis

In material science, the compound’s vibrational characteristics have been studied to understand the presence of functional groups within certain molecules . This information is vital for the development of new materials with specific properties, such as increased strength or chemical resistance.

Chemical Synthesis: Building Block for Complex Molecules

The compound acts as a versatile building block in chemical synthesis. It is used to produce complex molecules like diarylmethoxy phenyl benzimidazoles, which have applications ranging from pharmaceuticals to advanced material manufacturing .

Analytical Chemistry: Derivatization Reagent

In analytical chemistry, 4-Ethoxy-3-(trifluoromethyl)benzyl bromide can be used as a derivatization reagent. Derivatization is a technique used to modify the chemical structure of a compound to facilitate its detection and quantification by analytical instruments .

Life Science Research: Cardiac Function Modulation

This compound has been linked to life science research where it contributes to the study of cardiac function. It is involved in the modulation of cardiac output through the control of calcium transport in response to β-adrenergic stimulation .

Industrial Applications: Laboratory Chemical

While not a direct application, 4-Ethoxy-3-(trifluoromethyl)benzyl bromide is recommended for use as a laboratory chemical, indicating its role in various industrial research and development processes. It is advised against use in food, drugs, pesticides, or biocidal products, highlighting its specificity for research applications .

Wirkmechanismus

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZKSECNCUGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-(trifluoromethyl)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)